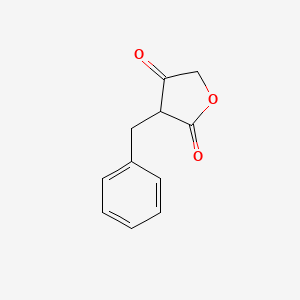

2,4(3H,5H)-Furandione, 3-benzyl-

Description

BenchChem offers high-quality 2,4(3H,5H)-Furandione, 3-benzyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(3H,5H)-Furandione, 3-benzyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-benzyloxolane-2,4-dione |

InChI |

InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

VHZXIZCTSXDLJY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(C(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextual Significance Within Furanone Chemistry

The furanone scaffold is a crucial pharmacophore found in a multitude of natural products and synthetically developed therapeutic agents. nih.gov Derivatives of this core structure are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govekb.egresearchgate.netunipi.it This inherent bioactivity makes the furanone family a prime target for drug discovery and development.

The parent compound, 2,4(3H,5H)-furandione (tetronic acid), is a highly versatile building block in organic synthesis. nih.gov Its dicarbonyl structure allows it to serve as a precursor in a variety of chemical reactions, particularly multicomponent reactions, for the synthesis of more complex heterocyclic frameworks. nih.gov The introduction of a benzyl (B1604629) substituent at the C-3 position, as in 2,4(3H,5H)-Furandione, 3-benzyl-, adds a lipophilic aromatic moiety that can modulate the molecule's biological interactions and physicochemical properties. Research on related 3-benzyl-furanone isomers has demonstrated that substituents on the furanone ring and the benzyl group can significantly influence cytotoxic activity against various cancer cell lines. nih.govnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C4H4O3 |

| Molar Mass | 100.07 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 141 °C |

| Acidity (pKa) | ~3.76 |

Historical Perspectives on Synthetic Development

The synthesis of tetronic acids and their derivatives has been a long-standing area of chemical research. Historically, the construction of the 2,4-furandione ring system involved various cyclization strategies. A significant advancement in the synthesis of 3-aryl substituted tetronic acids, such as the 3-benzyl derivative, was the development of a one-step method involving a tandem transesterification/Dieckmann condensation. nih.gov This efficient process treats a mixture of a methyl arylacetate (like methyl phenylacetate (B1230308) for the benzyl (B1604629) derivative) and a methyl hydroxyacetate with a strong base, such as potassium tert-butoxide, to yield the desired 3-aryltetronic acid. nih.gov

This method represented a notable improvement over earlier, more complex synthetic routes, providing a more direct and higher-yielding pathway to this class of compounds. The resulting 3-aryltetronic acids have proven to be valuable intermediates in the total synthesis of natural products, including various pigments found in mushrooms and lichens known as vulpinic acids. nih.gov

Current Research Landscape and Emerging Trends

Diverse Synthetic Pathways to 2,4(3H,5H)-Furandione, 3-benzyl- and its Analogues

The creation of 3-substituted-2,4(3H,5H)-furandiones relies heavily on the reactivity of the parent compound, tetronic acid. The active methylene (B1212753) group at the C-3 position serves as a nucleophile, facilitating carbon-carbon bond formation with various electrophiles, most notably aldehydes.

Condensation reactions are a cornerstone for synthesizing the immediate precursor to 3-benzyl-2,4(3H,5H)-furandione, which is 3-(phenylmethylene)tetrahydrofuran-2,4-dione. These reactions typically involve the reaction of tetronic acid with benzaldehyde.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group occurs, followed by a dehydration reaction. wikipedia.org This process is frequently catalyzed by a weak base, such as an amine. wikipedia.org In the context of synthesizing the precursor for 3-benzyl-2,4(3H,5H)-furandione, tetronic acid acts as the active hydrogen compound and reacts with benzaldehyde.

The reaction is a nucleophilic addition followed by the elimination of a water molecule to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The use of catalysts like pyrrolidine (B122466) has been noted in related reactions to facilitate the condensation. nih.gov Greener, solvent-free Knoevenagel condensation procedures have also been developed, utilizing environmentally benign catalysts like ammonium (B1175870) bicarbonate, which could be applicable to the synthesis of cinnamic acid derivatives from benzaldehydes. tue.nl

Table 1: Key Features of Knoevenagel Condensation for Furanone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Tetronic acid (active hydrogen compound) and Benzaldehyde (carbonyl compound). | nih.gov |

| Catalyst | Typically a weakly basic amine (e.g., piperidine, pyrrolidine) or ammonium salts. | wikipedia.orgnih.govtue.nl |

| Mechanism | Nucleophilic addition of the deprotonated active methylene group of tetronic acid to the carbonyl carbon of benzaldehyde, followed by dehydration. | wikipedia.orgsigmaaldrich.com |

| Product | The initial product is 3-(phenylmethylene)tetrahydrofuran-2,4-dione, an α,β-unsaturated ketone. | researchgate.net |

Both acid and base catalysis can be effectively employed to promote the aldol condensation between tetronic acid and aromatic aldehydes like benzaldehyde. researchgate.net

Under basic conditions, a base abstracts a proton from the active methylene group (C-3) of tetronic acid, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the 3-(arylmethylene)-2,4(3H,5H)-furandione. researchgate.net An example of a similar base-catalyzed condensation involves reacting 2,5-dimethyl-dihydro-3(2H)-furanone with benzaldehyde in methanol (B129727) using aqueous sodium hydroxide (B78521) as the catalyst. google.com

Acid-catalyzed aldol condensation represents a more convenient synthetic route for these compounds. researchgate.net The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to attack by the enol form of tetronic acid. masterorganicchemistry.com This is followed by dehydration, which is often spontaneous in acid-catalyzed aldol reactions. masterorganicchemistry.com The reaction between tetronic acid and aromatic aldehydes under acid catalysis yields the 1:1 condensation products, which are mixtures of two geometric isomers. researchgate.net

The direct synthesis of 2,4(3H,5H)-Furandione, 3-benzyl- is achieved through the chemoselective reduction of the carbon-carbon double bond in 3-(arylmethylene)tetrahydrofuran-2,4-diones. This transformation selectively reduces the exocyclic double bond while leaving the dione (B5365651) functionality intact.

A highly effective method involves the use of triethylsilane in trifluoroacetic acid. researchgate.net Alternatively, sodium cyanoborohydride in a mixture of tetrahydrofuran (B95107) and 2N hydrochloric acid can be used. researchgate.net These methods have been shown to smoothly reduce 3-arylmethylidenetetrahydrofuran-2,4-diones to the corresponding 3-benzyl derivatives with yields ranging from 50% to 98%. researchgate.net

Table 2: Reagents for Chemoselective Reduction

| Reagent System | Product | Yield Range | Reference |

|---|---|---|---|

| Triethylsilane / Trifluoroacetic acid | 3-Benzyl-2,4(3H,5H)-furandione | 50-98% | researchgate.net |

Achieving stereocontrol in the synthesis of furanone derivatives is crucial for accessing specific enantiomers or diastereomers. While the parent 3-benzyl-2,4(3H,5H)-furandione is achiral, the introduction of substituents on the benzyl (B1604629) group or the furanone ring can create chiral centers, necessitating stereocontrolled synthetic strategies.

For related furanone systems, chiral synthesis has been explored. For instance, new chiral 2(5H)-furanone derivatives have been synthesized using copper(I) iodide as a catalyst and N,N-diisopropylethylamine (DIPEA) as a ligand and base. researchgate.net Palladium-catalyzed cross-coupling reactions are also instrumental. Regioselective Suzuki-Miyaura and Stille cross-coupling reactions on substrates like 3,4-dibromo-2(5H)-furanone allow for the controlled introduction of aryl and arylmethyl groups. smolecule.com The choice of solvent and ligands can influence the regioselectivity of these reactions, demonstrating the importance of reaction conditions in stereocontrol. smolecule.com

Multicomponent reactions (MCRs), where multiple reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. For furanone synthesis, cascade reactions involving tetronic acid and aldehydes have been developed.

One such approach is an electrochemically induced cascade Knoevenagel-Michael reaction. researchgate.net In this method, an electrochemically generated base catalyzes the initial Knoevenagel condensation between tetronic acid and an aldehyde, followed by a Michael addition of a second molecule of tetronic acid to the intermediate. researchgate.net Another strategy involves an "Intercepted-Knoevenagel condensation," where a catalyst like indium(III) chloride promotes the condensation, and the resulting intermediate is trapped in a subsequent reaction to form more complex, unsymmetrical products. nih.gov

Condensation Reactions Utilizing Tetronic Acid Precursors

Reactivity Profiles and Mechanistic Investigations of 2,4(3H,5H)-Furandione Systems

The chemical behavior of 3-benzyl-2,4(3H,5H)-furandione, also known as 3-benzyltetronic acid, is governed by the interplay of its lactone ring, the enolic hydroxyl group, and the activated methylene group at the 3-position. The compound exists in tautomeric equilibrium between the keto and enol forms. wikipedia.org

Electrophilic Nature and Nucleophilic Additions

The 2,4(3H,5H)-furandione ring system possesses distinct electrophilic and nucleophilic centers. The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack. The enolic form of 3-substituted tetronic acids is characterized by a low pKa, indicating that it is likely to be deprotonated under physiological conditions. utexas.edu This deprotonation generates a stabilized enolate anion, which is a potent nucleophile.

The nucleophilic character of the resulting carbanion is exploited in the synthesis of 4-substituted tetronic acids. This is achieved by protecting the enolic hydroxyl group, followed by reaction of the carbanion with electrophiles like alkyl halides or aldehydes, and subsequent deprotection. researchgate.netnih.gov Furthermore, the acidic nature of these compounds makes them excellent chelators for metallic cations. utexas.edu

Thermal Decomposition and In Situ Ketene (B1206846) Generation

Specific studies on the thermal decomposition of 3-benzyl-2,4(3H,5H)-furandione are not extensively detailed in the available literature. However, the parent compound, tetronic acid, is known to decompose at its melting point of 141–143 °C. wikipedia.org The thermal decomposition of related carboxylic acids, such as malonic acid, has been shown to proceed via decarboxylation to yield acetic acid and carbon dioxide. nih.gov The pyrolysis of more complex organic molecules can be intricate, involving multiple bond cleavage events.

The in situ generation of a ketene from 3-benzyl-2,4(3H,5H)-furandione is a plausible, though not definitively documented, reactive pathway under thermal conditions. Ketenes are typically prepared through methods like the dehalogenation of α-halo carboxylic acid derivatives or the pyrolysis of ketene dimers and carboxylic anhydrides. utexas.edu The structural elements of the furandione might allow for a retro-cycloaddition or other rearrangement under sufficient thermal energy to generate a transient ketene species, which could then be trapped by other reagents in the reaction mixture.

Cycloaddition Reactions and Pericyclic Processes

The unsaturated lactone ring of 2,4(3H,5H)-furandione suggests its potential participation in cycloaddition reactions, a class of chemical reactions that form a cyclic product. These reactions, such as the well-known Diels-Alder reaction, are powerful tools for constructing cyclic molecules. The Diels-Alder reaction is formally a [4+2] cycloaddition.

While direct examples of 3-benzyl-2,4(3H,5H)-furandione acting as a dienophile or diene in thermal cycloadditions are not prominent in the literature, the general reactivity of the tetronic acid scaffold in multicomponent reactions to form complex heterocyclic structures is known. These reactions can involve formal cycloaddition steps. For instance, 1,3-dipolar cycloadditions are another type of pericyclic reaction that can produce five-membered heterocyclic rings. Furthermore, transition metal-catalyzed [4+2] cycloadditions offer a milder alternative to thermal methods for substrates that are otherwise unreactive. The potential for the furandione ring to engage in such pericyclic processes makes it a versatile building block in synthetic chemistry.

Ring Transformation Chemistry: Access to Diverse Heterocyclic Systems

The 1,3-dicarbonyl functionality embedded within the 3-benzyl-2,4(3H,5H)-furandione ring makes it an excellent precursor for a variety of heterocyclic compounds through ring-opening and subsequent recyclization reactions with binucleophilic reagents.

Formation of Pyrazolones and Pyrazolopyridazinones

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic and efficient method for the synthesis of pyrazoles. For 3-benzyl-2,4(3H,5H)-furandione, treatment with hydrazine hydrate (B1144303) would likely lead to the initial nucleophilic attack at one of the carbonyl groups, followed by ring opening. Subsequent intramolecular condensation between the newly formed hydrazone and the remaining carbonyl group would yield a pyrazolone (B3327878) derivative. Pyrazolones are a class of compounds with a long history in pharmaceuticals, known for their analgesic properties. Pyrazole derivatives are also investigated for other biological activities.

The synthesis of pyridazinone structures can be achieved from γ-keto acids or their ester derivatives by reaction with hydrazines. wikipedia.org The reaction of 3-benzyl-2,4(3H,5H)-furandione with hydrazine could potentially lead to pyridazinone derivatives under specific reaction conditions that favor a different cyclization pathway after the initial ring opening. Pyridazines can also be synthesized via inverse electron demand Diels-Alder reactions of tetrazines.

Synthesis of Pyrrolones and Oxadiazoles

Pyrrolones, which are nitrogen analogs of furanones, can be synthesized from furanone precursors. This transformation involves the replacement of the endocyclic oxygen atom with a nitrogen atom, which can be accomplished by reaction with primary amines or ammonia. This ring transformation can significantly alter the biological activity of the resulting compound.

The 2,4(3H,5H)-furandione scaffold can also be transformed into 1,3,4-oxadiazoles. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds from a carboxylic acid and a hydrazide, which are cyclized using a dehydrating agent like phosphorus oxychloride. Another common route involves the oxidative cyclization of acylhydrazones. A plausible pathway starting from 3-benzyl-2,4(3H,5H)-furandione would involve reaction with hydrazine to form a hydrazide intermediate, which could then be acylated and cyclized to afford a 1,3,4-oxadiazole (B1194373) derivative. Various reagents, including TBTU, can be used to promote the cyclization of thiosemicarbazide (B42300) precursors to amino-oxadiazoles. nih.gov

Table 1: Reactivity of 2,4(3H,5H)-Furandione Systems

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Reaction | Base, Alkyl Halide/Aldehyde | 4-Substituted Tetronic Acids |

| Ring Transformation | Hydrazine Hydrate | Pyrazolones |

| Ring Transformation | Primary Amines/Ammonia | Pyrrolones |

| Ring Transformation | Hydrazine, Acylating Agent, Cyclizing Agent | 1,3,4-Oxadiazoles |

Table 2: Heterocyclic Systems Derived from 2,4(3H,5H)-Furandione

| Heterocycle | Key Reagents | Synthetic Principle |

| Pyrazolone | Hydrazine | Reaction with 1,3-dicarbonyl system |

| Pyridazinone | Hydrazine | Reaction with γ-keto acid equivalent |

| Pyrrolone | Primary Amine | Ring atom replacement (O for N) |

| 1,3,4-Oxadiazole | Hydrazine, Carboxylic Acid/Derivative | Formation and cyclization of acylhydrazide |

Introduction of Halogen Atoms and Related Transformations

The introduction of halogen atoms onto the furanone ring can significantly alter the electronic properties and reactivity of the molecule, providing a handle for further functionalization. While direct halogenation of 3-benzyl-2,4(3H,5H)-furandione is not extensively documented, the chemistry of related 2(5H)-furanones provides a strong precedent for such transformations. The presence of two labile halogen atoms on carbons 3 and 4 of the furanone ring in compounds like 3,4-dihalo-5-hydroxy-2(5H)-furanones offers numerous possibilities for introducing other substituents. organic-chemistry.org

The synthesis of halogenated furanones often serves as a crucial step towards more complex derivatives. For instance, 3-chloro-2,4(3H,5H)-furandione and 3-bromo-2,4(3H,5H)-dione are known compounds that could potentially be synthesized with a benzyl group at the 3-position. The reactivity of the carbon-halogen bonds at different positions on the furanone ring allows for selective transformations. Advanced coupling strategies, such as the use of bisstannylfuranones as intermediates, enable regiospecific palladium-catalyzed cross-coupling reactions with halides. beilstein-journals.org

The chemoselective nature of these reactions is highlighted in the treatment of 3,4-dibromo-2(5H)-furanone with potassium arylmethyltrifluoroborates, which proceeds in the presence of a palladium catalyst to yield 4-arylmethyl-3-bromo-2(5H)-furanones. beilstein-journals.org This suggests that a similar strategy could be employed for the targeted halogenation and subsequent derivatization of 3-benzyl-2,4(3H,5H)-furandione.

Table 1: Examples of Halogenated Furanone Derivatives and Precursors

| Compound Name | CAS Number | Molecular Formula | Notes |

| 3-Chloro-2,4(3H,5H)-furandione | 4971-55-5 | C₄H₃ClO₃ | A potential precursor or related structure to a halogenated 3-benzyl derivative. acs.orgnih.gov |

| 3-Bromofuran-2,4(3H,5H)-dione | 1192-50-3 | C₄H₃BrO₃ | Another key halogenated furanone that indicates the feasibility of introducing bromine onto the ring. |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Not Available | C₄H₂Cl₂O₃ | A highly reactive molecule with two labile halogen atoms, offering multiple sites for substitution. organic-chemistry.org |

This table presents examples of halogenated furanone cores that serve as models for the potential halogenation of 3-benzyl-2,4(3H,5H)-furandione.

Formation of Esters, Amides, and Hydrazides

The carbonyl groups within the 2,4(3H,5H)-furandione ring system offer reactive sites for the formation of a variety of derivatives, including esters, amides, and hydrazides. These functionalizations are crucial for developing prodrugs, modifying solubility, and creating new bioactive molecules.

The synthesis of esters from the 3-benzyl-4-hydroxy-2(5H)-furanone tautomer can be envisioned through standard esterification protocols. A convenient method for preparing benzyl esters involves the use of 2-benzyloxypyridine, which acts as a mild and effective benzylating agent for alcohols under neutral conditions. rsc.org This approach could be adapted for the O-benzylation of the enolic hydroxyl group at the C-4 position of the furanone ring.

The formation of amides can be achieved by reacting the furanone, potentially after ring-opening, with amines. Boronic acid-catalyzed amide formation from carboxylic acids and amines presents a mild and efficient method that could be applicable. organic-chemistry.org

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and have been shown to possess a wide range of biological activities. The synthesis of hydrazides typically involves the reaction of an ester with hydrazine hydrate. rsc.org For 3-benzyl-2,4(3H,5H)-furandione, this would likely involve a two-step process: initial esterification of one of the carbonyl groups followed by reaction with hydrazine. The synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide from the corresponding ester is a relevant example of this transformation. rsc.org

Table 2: General Strategies for Ester, Amide, and Hydrazide Synthesis

| Derivative | General Method | Key Reagents | Potential Application to 3-benzyl-2,4(3H,5H)-furandione |

| Ester | Benzylation of alcohols | 2-Benzyloxypyridine, Methyl triflate | O-alkylation of the enolic hydroxyl group. rsc.org |

| Amide | Boronic acid-catalyzed amidation | Carboxylic acid, Amine, Boronic acid catalyst | Reaction of a ring-opened form with an amine. organic-chemistry.org |

| Hydrazide | Hydrazinolysis of esters | Ester derivative, Hydrazine hydrate | Conversion of an ester derivative to the corresponding hydrazide. rsc.org |

This table outlines general synthetic strategies that could be adapted for the derivatization of the 3-benzyl-2,4(3H,5H)-furandione core.

Synthesis of Thioalkylated Derivatives (Analogous to Related Furanones)

The introduction of sulfur-containing moieties, such as thioethers, can significantly impact the biological profile of a molecule. The synthesis of thioether-containing analogues of bioactive peptides, for instance, has been shown to improve stability while maintaining potency. nih.gov While the direct thioalkylation of 3-benzyl-2,4(3H,5H)-furandione is not well-documented, methods for the synthesis of thioethers and the thioalkylation of related furanones provide a strong basis for exploration. organic-chemistry.orgacsgcipr.org

A common strategy for thioether formation is the nucleophilic substitution of a suitable leaving group with a thiol or thiolate. acsgcipr.org For the furanone core, this could involve the initial introduction of a halogen, as discussed in section 3.1, followed by reaction with a desired thiol. The synthesis of novel thioethers has been achieved through the interaction of 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions. nih.gov Subsequent oxidation of these thioethers can lead to the corresponding sulfones, further expanding the chemical diversity. nih.gov

Another approach involves the conjugate addition of thiols to α,β-unsaturated lactones. While 3-benzyl-2,4(3H,5H)-furandione itself is not an α,β-unsaturated lactone in the traditional sense, tautomerization can generate reactive intermediates amenable to such reactions.

Table 3: Approaches to Thioalkylation of Furanone Cores

| Method | Description | Key Reagents/Intermediates | Reference |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) by a thiol. | Halogenated furanone, Thiol, Base | acsgcipr.org |

| Reaction with Thiols | Direct reaction of a furanone derivative with a thiol under basic conditions. | 5-alkoxy-2(5H)-furanone, Aromatic thiol, Base | nih.gov |

| Conjugate Addition | Addition of a thiol to an activated double bond. | α,β-unsaturated lactone, Thiol | acsgcipr.org |

This table summarizes potential synthetic routes for the thioalkylation of the 3-benzyl-2,4(3H,5H)-furandione scaffold based on reactions of analogous compounds.

Exploration of Supramolecular Assembly via Molecular Modifications

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a powerful tool for designing novel materials and functional systems. The ability of molecules to self-assemble into well-defined architectures is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The furanone core, with its potential for hydrogen bond donation and acceptance, as well as π-stacking interactions from the benzyl group, is an excellent candidate for exploration in supramolecular assembly.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is largely dependent on understanding and controlling intermolecular interactions. rsc.org By introducing specific functional groups onto the 3-benzyl-2,4(3H,5H)-furandione scaffold, it is possible to direct its self-assembly into predictable supramolecular structures. For example, the introduction of hydroxyl or amino groups can promote the formation of strong hydrogen bonds, leading to the formation of tapes, sheets, or more complex three-dimensional networks. nih.gov

The role of hydrogen bonding is particularly crucial in the self-assembly of many organic molecules. youtube.com In furanone derivatives, intramolecular hydrogen bonds can influence the conformation and reactivity of the molecule. rsc.org Intermolecular hydrogen bonds, on the other hand, are the primary drivers for the formation of larger aggregates. The strategic placement of hydrogen bond donors and acceptors on the 3-benzyl-2,4(3H,5H)-furandione molecule could lead to the formation of highly ordered supramolecular structures with potential applications in materials science and nanotechnology.

Table 4: Key Concepts in the Supramolecular Assembly of Furanone Derivatives

| Concept | Description | Relevance to 3-benzyl-2,4(3H,5H)-furandione |

| Crystal Engineering | The design and synthesis of crystalline materials with specific functionalities. | The benzyl and furanone moieties provide sites for directed intermolecular interactions. rsc.org |

| Hydrogen Bonding | A strong type of intermolecular dipole-dipole interaction. | The carbonyl and potential hydroxyl groups can act as hydrogen bond acceptors and donors. rsc.orgnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzyl group can participate in π-π stacking interactions, influencing crystal packing. rsc.org |

| Self-Assembly | The spontaneous organization of molecules into ordered structures. | The combination of hydrogen bonding and π-π stacking can drive the self-assembly process. rsc.org |

This table highlights the key principles that can be exploited for the supramolecular assembly of 3-benzyl-2,4(3H,5H)-furandione through targeted molecular modifications.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, AM1, PM3) for Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-benzyl-2,4(3H,5H)-furandione. Methods such as Density Functional Theory (DFT), Austin Model 1 (AM1), and Parametric Method 3 (PM3) are employed to determine the molecule's optimized geometry, electronic energies, and other key properties. wikipedia.org

DFT methods, particularly with hybrid functionals like B3LYP, are often used to achieve a balance between computational cost and accuracy for molecules of this size. epstem.netresearchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. The results of these calculations can be compared with experimental data, where available, to validate the theoretical model. nih.gov

Semi-empirical methods like AM1 and PM3, while less computationally intensive, still offer valuable insights into the electronic properties of the molecule. wikipedia.org These methods are particularly useful for initial explorations of the potential energy surface and for studying larger systems that may be computationally prohibitive for higher levels of theory. researchgate.net

Table 1: Representative Quantum Chemical Calculation Data

| Parameter | Description |

|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, which relates to the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, which relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability. |

Note: Specific values are dependent on the computational method and basis set used.

Conformational Analysis and Spectroscopic Property Prediction (e.g., NMR, MS, IR)

The flexibility of the benzyl (B1604629) group in 3-benzyl-2,4(3H,5H)-furandione means that the molecule can exist in various conformations. Computational methods are employed to perform conformational analysis, identifying the low-energy conformers and the transition states that connect them. This analysis is vital for understanding how the molecule's shape influences its properties and reactivity.

Furthermore, computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Theoretical calculations can predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. epstem.net

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated. epstem.net These theoretical frequencies are often scaled to better match experimental values and are used to assign the vibrational modes of the molecule. nih.gov

Mechanistic Elucidation of Chemical Reactions and Transformation Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 3-benzyl-2,4(3H,5H)-furandione. By mapping the potential energy surface, researchers can identify the transition states and intermediates of a reaction, providing a detailed, step-by-step understanding of the transformation pathway.

For instance, in reactions such as aldol (B89426) condensations or rearrangements, computational studies can determine the activation energies for different possible pathways, allowing for predictions of the most likely reaction mechanism. google.com This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For 3-benzyl-2,4(3H,5H)-furandione, the MEP surface would highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, regions with a negative electrostatic potential (often colored red or yellow) are susceptible to electrophilic attack, while regions with a positive electrostatic potential (often colored blue) are prone to nucleophilic attack. The carbonyl oxygen atoms in the furanone ring, for example, would be expected to show a negative electrostatic potential, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction preferences.

Role in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

Tetronic acid and its derivatives, such as 3-benzyl-2,4(3H,5H)-furandione, are recognized as exceptionally versatile synthons or building blocks in synthetic chemistry. nih.govresearchgate.net The reactivity of the furanone ring, which contains both electrophilic and nucleophilic centers, allows it to be a key structural motif in the assembly of a wide range of heterocyclic frameworks. nih.gov

A primary application of this scaffold is in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to create complex products efficiently. nih.gov This approach minimizes by-products, reduces reaction times, and often increases yield and selectivity. nih.gov The tetronic acid core serves as a precursor for diverse heterocyclic compounds, underscoring its importance in combinatorial chemistry and drug discovery. nih.govresearchgate.net For instance, research has demonstrated the synthesis of complex fused heterocycles using tetronic acid as a key starting material. nih.gov

Several synthetic strategies have been developed to create functionalized tetronic acids, which then serve as platforms for further molecular construction. These methods include:

Dieckmann Condensation: An intramolecular cyclization reaction used to form the core furanone ring. nih.gov

C-acylation Reactions: A method to introduce substituents, such as the benzyl (B1604629) group, onto the tetronic acid ring. nih.gov

Domino Reactions: A cascade of reactions where a single event triggers subsequent transformations, as seen in tandem transesterification/Dieckmann condensation sequences. nih.gov

The application of these methods allows chemists to produce highly functionalized tetronic acid derivatives poised for incorporation into larger, more intricate molecular structures. nih.gov

Table 1: Synthetic Methodologies Involving Tetronic Acid Scaffolds

| Reaction Type | Description | Application Example | Reference |

|---|---|---|---|

| Multicomponent Reaction (MCR) | A one-pot reaction combining three or more starting materials. | Condensation of tetronic acid, benzaldehyde (B42025), and uracil (B121893) to form pyrido[2,3-d]pyrimidines. | nih.gov |

| Dieckmann Condensation | Base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. | A common method for constructing the core tetronic acid ring. | nih.gov |

| Tandem Reactions | Multiple bond-forming reactions occur sequentially in one pot without isolating intermediates. | Tandem transesterification/Dieckmann condensation to produce 3-aryl-substituted tetronic acids. | nih.gov |

Application in Natural Product Synthesis Scaffolds (Structural Analogues)

The tetronic acid moiety is not just a synthetic convenience; it is a privileged structure found in a vast array of naturally occurring compounds with significant biological activities. nih.govresearchgate.net This makes 3-benzyl-2,4(3H,5H)-furandione and related structures important scaffolds for the synthesis of natural products and their structural analogues. researchgate.net The study of such natural products has spurred the development of innovative synthetic methodologies for constructing the tetronic acid nucleus. researchgate.net

Many of these natural products exhibit a wide range of biological functions, including antibiotic, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The 3-benzyl substituent of the title compound can be considered an analogue of the 3-acyl groups frequently found in this class of natural molecules. nih.gov By using the tetronic acid framework as a template, chemists can design and synthesize novel compounds that mimic the structure and function of these bioactive natural products. researchgate.net This approach is central to medicinal chemistry and the development of new therapeutic agents.

The spirotetronates, a major class of natural products, feature a tetronic acid ring linked to a cyclohexene (B86901) via a spirocyclic junction, further highlighting the importance of this core structure in nature. academie-sciences.fr

Table 2: Examples of Natural Products Containing the Tetronic Acid Scaffold

| Natural Product | Class | Noted Biological Activity | Reference |

|---|---|---|---|

| Vitamin C (Ascorbic Acid) | Vitamin | Antioxidant, enzyme cofactor | researchgate.net |

| Penicillic Acid | Mycotoxin | Antibiotic | researchgate.netwiley-vch.de |

| Reutericyclin | Tetramic/Tetronic Acid | Antibiotic | nih.govresearchgate.net |

| Vulpinic Acids | Pulvinic Acid Derivative | Anti-inflammatory, antipyretic | wiley-vch.de |

| Norbadione A | Pulvinic Acid Derivative | Antioxidant, radioprotective, strong cesium chelator | wiley-vch.de |

Development of Chiral Auxiliaries and Ligands (based on chiral furanone scaffolds)

In asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries play a critical role. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed.

While 3-benzyl-2,4(3H,5H)-furandione itself is not widely cited as a classical chiral auxiliary, the broader class of chiral furanone and tetronic acid derivatives serves as a powerful platform in asymmetric synthesis. researchgate.net These molecules are often used as "chiral templates" or "chiral building blocks," where the inherent chirality of the furanone-based starting material dictates the stereochemistry of the final product. researchgate.net

Methodologies have been established to produce chiral 3-substituted tetronic acids, creating enantiomerically pure building blocks for complex syntheses. nih.gov For example, aldonolactones, which are carbohydrate-derived chiral furanones, are well-established chiral templates for the synthesis of a variety of asymmetric molecules, including non-carbohydrate natural products. researchgate.net The synthesis of complex molecules like ansamycin (B12435341) antibiotics has been achieved using chiral furanones as key starting materials to set the required stereocenters. academie-sciences.fr

Furthermore, strategies exist to induce chirality in furanone systems, for instance, by reacting a furanone precursor with a chiral alcohol like (-)-menthol to create diastereomers that can be separated. This diastereomerically pure furanone can then be used to control the stereochemistry of subsequent reactions. The concept of "chirality transfer on the tetronic acid templates" has also been noted, highlighting the utility of these scaffolds in controlling stereochemical outcomes. acs.org These examples demonstrate that the fundamental furanone scaffold is a valuable tool for achieving stereocontrol in advanced organic synthesis.

Mechanistic Insights into Biological Interactions Strictly Non Clinical

In Vitro Enzyme Modulation Studies

At present, detailed in vitro enzyme modulation studies specifically for 2,4(3H,5H)-Furandione, 3-benzyl- are not extensively available in the public scientific literature. While research has been conducted on structurally related furanone derivatives, direct inhibitory mechanisms and kinetics for this specific compound remain an area for future investigation.

Molecular Target Identification and Ligand-Binding Affinities

The precise molecular targets of 2,4(3H,5H)-Furandione, 3-benzyl- and its corresponding ligand-binding affinities have not been fully characterized. Identifying the specific proteins or nucleic acids with which this compound interacts is a critical step in understanding its mechanism of action and would require dedicated screening and binding assays.

Mechanistic Studies of Cellular Signaling Pathway Modulation

Currently, there is a lack of specific studies detailing the mechanistic modulation of cellular signaling pathways, such as the mTORC2-Akt pathway, by 2,4(3H,5H)-Furandione, 3-benzyl-. Research into the effects of this compound on intracellular signaling cascades is necessary to determine its potential influence on cell growth, proliferation, and survival.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction at the Receptor/Enzyme Level

While the broader class of furanones has been subject to structure-activity relationship (SAR) studies, specific SAR data for 2,4(3H,5H)-Furandione, 3-benzyl- is limited. Such studies would involve synthesizing and testing a series of analogs to determine how modifications to the benzyl (B1604629) group or the furanone ring affect biological activity at a molecular level. This information is crucial for the rational design of more potent and selective derivatives.

Potential Applications Beyond Traditional Organic Synthesis

Contributions to Functional Materials Chemistry

The investigation into furanic platform molecules derived from biomass as foundational components for renewable chemicals and functional materials is a growing area of research. researchgate.net Within this context, the photochemical and thermal behaviors of 3-benzyl-2(3H)-furanones and analogous structures have been a subject of scientific inquiry. acs.org Such studies are pivotal in understanding how these molecules can be integrated into functional materials.

The photochemical properties of furanone derivatives, including those with benzyl (B1604629) substituents, suggest their potential use in the development of coatings and polymers. researchgate.net The interaction of these compounds with light can initiate transformations that may be harnessed for applications such as photolithography or the creation of smart materials that respond to light stimuli. The thermal transformations of these furanones also open avenues for producing materials with enhanced stability or specific degradation profiles. While detailed research findings on the specific applications of 2,4(3H,5H)-Furandione, 3-benzyl- in functional materials are still emerging, the foundational studies on related structures provide a strong basis for future exploration in this domain.

Catalysis and Organocatalysis Utilizing Furanone Derivatives

The synthesis and modification of furanone derivatives are often achieved through sophisticated catalytic methods, highlighting the close relationship between this class of compounds and the field of catalysis. While the direct use of 2,4(3H,5H)-Furandione, 3-benzyl- as a catalyst is not extensively documented, the catalytic strategies employed to produce and functionalize furanones are of significant interest.

Various catalytic systems have been developed for the efficient synthesis of highly substituted 3(2H)-furanones. organic-chemistry.org These methods often employ transition metal catalysts, such as rhodium(II) and palladium(0), in cascade reactions to construct complex furanone structures with high degrees of selectivity. organic-chemistry.org For instance, the combination of these catalysts can facilitate a cyclization/allylic alkylation sequence to yield furanones with a C2-quaternary center under mild reaction conditions. organic-chemistry.org

Furthermore, bifunctional catalysts derived from cinchona alkaloids have been successfully used in the stereocontrolled synthesis of complex polycyclic architectures incorporating a furanone ring. researchgate.net These reactions proceed through a cascade of thia-Michael, aldol (B89426), and oxa-Michael reactions, demonstrating the power of organocatalysis in generating enantiomerically enriched furanone derivatives. researchgate.net

The catalytic transformation of furan-based compounds is a broad field that includes hydrogenation, oxidation, and amination reactions. rsc.org For example, the direct reductive amination of furan (B31954) derivatives to produce valuable amine compounds has been achieved using ruthenium-based catalysts. rsc.org These examples underscore the importance of catalysis in accessing a wide array of functionalized furanone derivatives that can serve as building blocks for more complex molecules.

The following table summarizes various catalytic approaches for the synthesis of furanone derivatives:

| Catalyst System | Reactants | Product Type | Reference |

| Rh(II)/Pd(0) | α-diazo-δ-keto-esters | Highly substituted 3(2H)-furanones | organic-chemistry.org |

| (p-CF3C6H4)3PAuCl/AgOTf | γ-hydroxyalkynones | Substituted 3(2H)-furanones | organic-chemistry.org |

| Cu(OTf)2/Diphenyl phosphate | 1,2-diketones and N-bromosuccinimide | 2,4-dibromo-3(2H)-furanones | organic-chemistry.org |

| Cinchona alkaloid-derived bifunctional catalyst | 2-mercaptocarbonyl compounds and furanones | Polycyclic systems with a furanone ring | researchgate.net |

| Ru/Al2O3 | Furoin and furil (B128704) with NH3/H2 | Amine derivatives of furan compounds | rsc.org |

Future Directions and Research Opportunities

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and energy-efficient processes. Future research on the synthesis of 2,4(3H,5H)-Furandione, 3-benzyl- should prioritize these principles.

Current synthetic strategies for related furanones often employ conventional solvents and reagents. nih.govnih.gov A significant future direction would be the adaptation of these syntheses to greener alternatives. This could involve:

Renewable Feedstocks: Investigating the use of biomass-derived starting materials. For instance, processes that convert chitin, a highly abundant biopolymer, into nitrogen-containing furan (B31954) derivatives like 3-acetamido-5-acetylfuran (B13792600) could serve as a model for developing sustainable routes to other functionalized furanones. rsc.org

Green Solvents: Replacing traditional organic solvents like dichloromethane (B109758) and toluene (B28343) with more environmentally benign options such as water, ethanol, or supercritical fluids. nih.gov The choice of solvent can dramatically influence reaction selectivity and efficiency. nih.gov

Catalysis: Developing novel catalytic systems that are more efficient and recyclable. This could include biocatalysis using enzymes or heterogeneous catalysis, which simplifies product purification and reduces waste.

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

A key goal would be the development of a one-pot reaction process that minimizes intermediate purification steps, thereby saving time, resources, and reducing solvent waste. rsc.org

Exploration of Novel Reaction Pathways and Unprecedented Reactivity

The 2,4(3H,5H)-furandione core is a versatile chemical entity with multiple reactive sites. While some reactions, such as the vinylogous aldol (B89426) condensation of 3-benzyl-furan-2(5H)-one with aldehydes, are known, the full reactive potential of this scaffold remains largely untapped. nih.govnih.gov

Future research should focus on exploring unprecedented transformations to generate novel molecular architectures. Potential areas of investigation include:

C-H Activation: Direct functionalization of the benzyl (B1604629) group or the furanone ring through C-H activation would provide a highly atom-economical route to complex derivatives.

Multicomponent Reactions: Designing novel multicomponent reactions involving the 2,4(3H,5H)-Furandione, 3-benzyl- core to rapidly build molecular complexity from simple starting materials.

Asymmetric Catalysis: Developing enantioselective syntheses of chiral derivatives. Since many biological targets are chiral, the ability to produce single enantiomers is crucial for developing selective therapeutic agents.

Ring-Opening and Rearrangement Reactions: Investigating reactions that modify the furanone ring itself, leading to completely different heterocyclic systems with potentially new biological activities. The reactivity of related 3,4-dihalo-5-hydroxy-2(5H)-furanones in C-C bond formation and substitution reactions suggests that the 3-benzyl analogue could undergo a variety of interesting and useful transformations. nih.gov

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and reducing the need for extensive trial-and-error synthesis. For 2,4(3H,5H)-Furandione, 3-benzyl- derivatives, computational modeling offers a powerful approach to predict and optimize biological activity.

Future research in this area should leverage advanced computational techniques, including:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), to correlate the structural features of 3-benzyl-furandione derivatives with their biological activity. Such models can provide insights into the steric and electrostatic requirements for optimal interaction with a biological target and guide the design of more potent compounds.

Molecular Docking: Simulating the binding of designed derivatives into the active sites of specific protein targets. This can help elucidate the mechanism of action and predict binding affinity. Molecular docking has been used to explore the binding modes of other complex heterocyclic anticancer agents. mdpi.com

Density Functional Theory (DFT) and Ab initio Methods: Using high-level quantum mechanical calculations to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These methods can also be used to calculate interaction energies between molecules in a crystal, providing insights into their solid-state properties. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule and its interaction with biological targets over time, providing a more realistic picture of the binding process and mechanism of action.

The table below summarizes some computational methods that could be applied in future research on 3-benzyl-2,4(3H,5H)-furandione derivatives, based on studies of related compounds.

| Computational Method | Application | Potential Insights for 3-benzyl-2,4(3H,5H)-furandione | Reference |

| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR studies to correlate molecular fields with biological activity. | Predict PDE3B inhibitory activity; guide design of new derivatives with enhanced potency. | |

| Semi-empirical Molecular Orbital Theory (PM3) | Geometry optimization and calculation of electronic properties. | Determine stable conformations and electronic structure of new derivatives. | |

| Density Functional Theory (DFT) at B3LYP/6-31G(d,p) | Calculation of pairwise interaction energies in crystals. | Understand crystal packing and intermolecular forces. | nih.gov |

| Hirshfeld Surface Analysis | Visualization and analysis of intermolecular interactions in crystals. | Identify key hydrogen bonds and other non-covalent interactions governing solid-state structure. | nih.gov |

Discovery of Undiscovered Biological Interaction Mechanisms at the Molecular Level

While preliminary studies have shown that compounds based on the 3-benzyl-furanone structure possess interesting biological activities like cytotoxicity, the underlying molecular mechanisms remain largely unknown. nih.govnih.gov A critical area for future research is the identification of the specific molecular targets and the elucidation of the pathways through which these compounds exert their effects.

Key research strategies should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins (e.g., enzymes, receptors) that bind to 2,4(3H,5H)-Furandione, 3-benzyl- and its active derivatives. For instance, related benzyl vinylogous derivatives have been studied as potential inhibitors of phosphodiesterase 3B (PDE3B).

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to confirm the interaction and understand its functional consequences. This includes determining inhibition constants (IC50 values), studying effects on cell cycle progression, and investigating the induction of apoptosis through markers like caspases. nih.govmdpi.com

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides the ultimate proof of interaction and offers a detailed roadmap for structure-based drug design.

In Vivo Studies: Progressing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

By systematically exploring these avenues, researchers can uncover the full therapeutic potential of the 2,4(3H,5H)-Furandione, 3-benzyl- scaffold and pave the way for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-substituted 2,4(3H,5H)-Furandione derivatives, and how do reaction conditions affect regioselectivity?

- Methodological Answer : The parent compound, 2,4(3H,5H)-Furandione (tetronic acid), is synthesized via cyclization of β-keto acids or esters under acidic conditions . For 3-substituted derivatives like 3-methyl or 3-chloro analogs, regioselective alkylation or halogenation requires careful control of catalysts (e.g., Lewis acids) and temperature. For example, 3-methyl derivatives are synthesized via nucleophilic substitution using methyl iodide under anhydrous conditions . Benzyl derivatives may require protective group strategies to avoid side reactions at the lactone oxygen.

Q. Which analytical techniques are most reliable for identifying 3-substituted 2,4(3H,5H)-Furandione derivatives in complex matrices?

- Methodological Answer :

- GC-MS : Effective for volatile derivatives, with electron ionization (EI) providing fragmentation patterns for structural confirmation. For example, 3-methyl derivatives show characteristic fragments at m/z 128 (M⁺) and 85 (base peak) .

- LC-MS/MS : Suitable for polar or thermally labile derivatives. Reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) improve retention and ionization efficiency .

- NMR : H and C NMR resolve substituent effects on lactone ring proton environments, with benzyl groups showing aromatic signals at δ 7.2–7.4 ppm and diastereotopic protons at δ 4.5–5.0 ppm .

Advanced Research Questions

Q. How can chemometric methods resolve structural ambiguities in 3-substituted derivatives during metabolomic profiling?

- Methodological Answer : Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) differentiate isomers (e.g., 3-methyl vs. 3-benzyl) based on retention indices, mass spectral data, and concentration profiles. For instance, 3-methyl-2,4(3H,5H)-Furandione in sugarcane honey was distinguished using PCA loadings for m/z 128 and 85 . Multivariate calibration models (e.g., OPLS) improve quantification accuracy in complex matrices like fecal or plant extracts .

Q. What experimental strategies address discrepancies in quantification across chromatographic platforms?

- Methodological Answer :

- Standardization : Use isotopically labeled internal standards (e.g., C-tetronic acid) to correct for matrix effects in LC-MS .

- Cross-Validation : Compare GC-MS and LC-MS data for consistency. For example, 3-methyl derivatives showed 15% variance in sugarcane honey due to thermal degradation in GC vs. LC .

- Method Validation : Optimize extraction protocols (e.g., solid-phase microextraction for GC vs. solvent precipitation for LC) to minimize losses .

Q. How do computational models predict the stability and reactivity of 3-benzyl-2,4(3H,5H)-Furandione in biological systems?

- Methodological Answer :

- DFT Calculations : Predict bond dissociation energies (BDEs) for the lactone ring and benzyl substituent. The C3-O bond in 3-benzyl derivatives is more labile (BDE ~250 kJ/mol) than in 3-methyl analogs (BDE ~280 kJ/mol), suggesting faster hydrolysis .

- Molecular Docking : Simulate interactions with enzymes like aldose reductase, where 3-chloro derivatives inhibit activity via H-bonding with Tyr48 and His110 .

Key Research Gaps and Recommendations

- Synthetic Challenges : Limited data on 3-benzyl derivatives necessitates exploration of Pd-catalyzed cross-coupling for regioselective benzylation.

- Biological Relevance : Link structural modifications (e.g., 3-benzyl vs. 3-chloro) to bioactivity using in vitro assays (e.g., anti-inflammatory or antimicrobial screens).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.